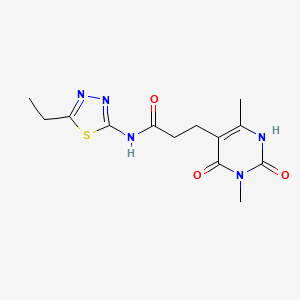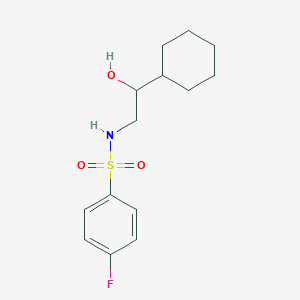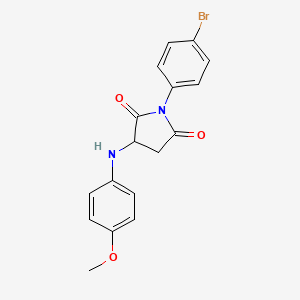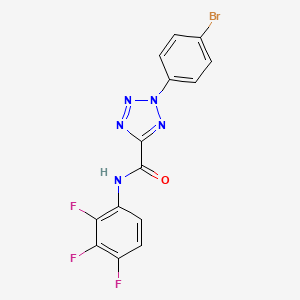
4-Tert-butylphenyl 5-methoxy-2,4-dimethylbenzene-1-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “4-Tert-butylphenyl 5-methoxy-2,4-dimethylbenzene-1-sulfonate” is a complex organic molecule. It contains a phenyl ring (a variant of benzene) which is substituted with a tert-butyl group, a methoxy group, and a dimethylbenzene sulfonate group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The tert-butyl group is a bulky group that could influence the compound’s reactivity and physical properties. The methoxy group is a common electron-donating group, which could activate the benzene ring towards electrophilic aromatic substitution. The sulfonate group is a good leaving group, which could make the compound reactive towards nucleophilic substitution .Chemical Reactions Analysis
The compound could undergo a variety of reactions depending on the conditions. For example, under acidic conditions, the methoxy group could be protonated and leave as methanol, resulting in a phenol. Alternatively, under basic conditions, the sulfonate group could leave, resulting in a phenoxide ion .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the tert-butyl group could increase the compound’s hydrophobicity, while the sulfonate group could increase its polarity .作用机制
The mechanism of action of 4-tert-butylphenyl 5-methoxy-2,4-dimethylbenzene-1-sulfonate is not well understood. However, it is believed that the compound interacts with specific molecules or receptors in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well studied. However, some studies have suggested that the compound may have potential applications in the field of medicine, such as:
1. Anti-inflammatory activity: The compound has been shown to exhibit anti-inflammatory activity in animal models.
2. Anticancer activity: The compound has been shown to inhibit the growth of cancer cells in vitro.
3. Antioxidant activity: The compound has been shown to exhibit antioxidant activity in vitro.
实验室实验的优点和局限性
The advantages and limitations of 4-tert-butylphenyl 5-methoxy-2,4-dimethylbenzene-1-sulfonate for lab experiments are as follows:
Advantages:
1. The compound is relatively easy to synthesize and purify.
2. The compound has potential applications in various fields, such as medicine, materials science, and environmental science.
3. The compound is stable under normal laboratory conditions.
Limitations:
1. The compound is relatively expensive compared to other reagents.
2. The compound may have limited solubility in some solvents.
3. The compound may have potential toxicity, and its safety profile is not well studied.
未来方向
There are several future directions for the research on 4-tert-butylphenyl 5-methoxy-2,4-dimethylbenzene-1-sulfonate, such as:
1. Further studies on the mechanism of action of the compound.
2. Studies on the safety profile of the compound in animal models and humans.
3. Studies on the potential applications of the compound in the field of medicine, such as anti-inflammatory and anticancer therapies.
4. Development of new synthetic methods for the compound.
5. Studies on the potential applications of the compound in the field of materials science, such as the preparation of nanoparticles and emulsions.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields, such as medicine, materials science, and environmental science. The compound is synthesized through a specific method and has been used as a reagent in organic synthesis, a fluorescence probe, and a surfactant. The mechanism of action and the biochemical and physiological effects of the compound are not well understood, and its safety profile is not well studied. However, the compound has potential advantages and limitations for lab experiments, and there are several future directions for research on the compound.
合成方法
The synthesis of 4-tert-butylphenyl 5-methoxy-2,4-dimethylbenzene-1-sulfonate involves the reaction of 4-tert-butylphenol and 5-methoxy-2,4-dimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane or chloroform. The reaction mixture is then stirred at room temperature for several hours, and the product is obtained through a series of purification steps, such as filtration and recrystallization.
科学研究应用
4-tert-butylphenyl 5-methoxy-2,4-dimethylbenzene-1-sulfonate has been used in various scientific research applications, such as:
1. As a reagent in organic synthesis: The compound has been used as a reagent in the synthesis of various organic compounds, such as 4-tert-butylphenyl 3-methoxy-2-nitrobenzoate, which has potential applications in the field of medicine.
2. As a fluorescence probe: The compound has been used as a fluorescence probe for the detection of metal ions, such as copper and iron, in biological samples.
3. As a surfactant: The compound has been used as a surfactant in the preparation of nanoparticles and emulsions.
安全和危害
属性
IUPAC Name |
(4-tert-butylphenyl) 5-methoxy-2,4-dimethylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O4S/c1-13-11-14(2)18(12-17(13)22-6)24(20,21)23-16-9-7-15(8-10-16)19(3,4)5/h7-12H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWYRKCMMSWUES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)OC2=CC=C(C=C2)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-chloro-5-(4-fluorophenyl)-4-(2-(naphthalen-2-yloxy)acetyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2939056.png)
![2-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine](/img/structure/B2939057.png)
![N-[(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)methyl]but-2-ynamide](/img/structure/B2939058.png)
![(3Z)-3-{[(3,5-dimethoxyphenyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2939059.png)

![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 2,4-dichlorobenzoate](/img/structure/B2939064.png)


![N-(3-acetylphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2939071.png)
![3-benzyl-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2939072.png)
![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2939073.png)
![2-[(4-methylbenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2939074.png)
